Cas no 2228274-01-7 (tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate)

Tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate is a specialized carbamate derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features a tert-butyloxycarbonyl (Boc) protecting group, enhancing stability and facilitating selective deprotection under mild acidic conditions. The presence of both chloro and fluoro substituents on the phenyl ring contributes to its utility in constructing bioactive molecules, particularly in medicinal chemistry. The N-methylcarbamate moiety provides a versatile handle for further functionalization. This compound is valued for its synthetic flexibility, compatibility with diverse reaction conditions, and potential role in the development of pharmacologically active agents. Proper handling and storage are recommended due to its sensitivity to hydrolysis.
tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate structure
2228274-01-7 structure
Product Name:tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate
CAS No:2228274-01-7
MF:C14H17ClFNO3
MW:301.74108672142
CID:6080202
PubChem ID:165688854
Update Time:2025-10-29

tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate
    • EN300-1871699
    • 2228274-01-7
    • tert-butyl N-[1-(3-chloro-4-fluorophenyl)-2-oxoethyl]-N-methylcarbamate
    • Inchi: 1S/C14H17ClFNO3/c1-14(2,3)20-13(19)17(4)12(8-18)9-5-6-11(16)10(15)7-9/h5-8,12H,1-4H3
    • InChI Key: LBPMLGXZADXOPQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C=O)N(C)C(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 301.0880993g/mol
  • Monoisotopic Mass: 301.0880993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.6Ų

tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate Pricemore >>

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Additional information on tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate

Introduction to Tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate (CAS No. 2228274-01-7)

Tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structure that makes it valuable for various applications. This compound, identified by its CAS number 2228274-01-7, has garnered attention due to its potential in drug development and synthetic chemistry. The molecular structure of this compound features a tert-butyl group, a N-1-(3-chloro-4-fluorophenyl) moiety, and an 2-oxoethyl-N-methylcarbamate backbone, which collectively contribute to its distinct chemical properties and reactivity.

The presence of both chloro and fluoro substituents on the aromatic ring enhances the compound's electronic properties, making it a versatile intermediate in organic synthesis. These functional groups not only influence the compound's solubility and stability but also play a crucial role in its interactions with biological targets. The tert-butyl group, on the other hand, provides steric hindrance, which can be beneficial in designing molecules with improved selectivity and reduced toxicity.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as pharmacophores in various therapeutic areas, including neurology, oncology, and inflammation. The specific arrangement of atoms in Tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate makes it a promising candidate for further investigation in these fields.

One of the most exciting applications of this compound is in the realm of drug discovery. Researchers have been exploring its potential as a lead compound for the development of new therapeutic agents. The combination of chloro and fluoro substituents on the aromatic ring is particularly interesting because these groups can modulate the bioavailability and metabolic stability of drug candidates. Furthermore, the tert-butyl group can help to optimize binding affinity by enhancing interactions with specific biological targets.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. These compounds often exhibit enhanced pharmacokinetic properties, including improved oral bioavailability and longer half-lives. The presence of fluorine atoms can also influence the electronic distribution within the molecule, leading to more potent and selective interactions with biological receptors. In the case of Tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate, these effects are likely to contribute to its potential as a drug candidate.

The synthesis of this compound involves several key steps that highlight its complexity and the skill required to produce it in high yield and purity. The introduction of the carbamate group is particularly critical, as it is responsible for many of the compound's biological activities. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are often employed to achieve this transformation efficiently.

In addition to its pharmaceutical applications, Tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate has potential uses in materials science and agrochemicals. Its unique structure makes it a valuable building block for designing novel materials with specific properties. For instance, its ability to form stable complexes with metals could be exploited in catalysis or as a component in advanced polymers.

The future prospects for this compound are promising, with ongoing research aimed at uncovering new applications and improving synthetic methodologies. Collaborative efforts between academia and industry are essential to accelerate these developments and bring innovative solutions to various challenges in medicine and materials science. As our understanding of molecular interactions continues to grow, compounds like Tert-butyl N-1-(3-chloro-4-fluorophenyl)-2-oxoethyl-N-methylcarbamate will undoubtedly play a crucial role in shaping the future of chemical research.

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